molecular formula C9H14ClNO B1622807 alpha-(Hydroxymethyl)phenethylammonium chloride CAS No. 63113-84-8

alpha-(Hydroxymethyl)phenethylammonium chloride

Cat. No.: B1622807
CAS No.: 63113-84-8
M. Wt: 187.66 g/mol
InChI Key: XRTJOZQBTFJAMF-UHFFFAOYSA-N
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Description

alpha-(Hydroxymethyl)phenethylammonium chloride is a high-purity organic ammonium salt developed for advanced materials research, particularly in the field of perovskite optoelectronics. This compound serves as a crucial precursor for interface and bulk defect passivation in perovskite solar cells (PSCs). Defects at grain boundaries and interfaces in polycrystalline perovskite films, such as vacancies and dangling bonds, act as non-radiative recombination centers, significantly limiting device efficiency and long-term stability . Incorporating this ammonium salt helps form low-dimensional perovskite phases or cross-link with perovskite crystals at these critical sites, effectively passivating deep-level defects and suppressing ion migration . This passivation mechanism leads to enhanced charge carrier lifetimes, improved open-circuit voltage (Voc), and overall greater device performance and operational stability. Researchers can leverage this chemical to explore novel perovskite crystal engineering strategies and develop next-generation, high-efficiency photovoltaic devices. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-3-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTJOZQBTFJAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979078
Record name 2-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1)
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Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

63113-84-8
Record name Benzenepropanol, β-amino-, hydrochloride (1:1)
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Record name alpha-(Hydroxymethyl)phenethylammonium chloride
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Record name 2-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1)
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Record name α-(hydroxymethyl)phenethylammonium chloride
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Chemical Reactions Analysis

General Reactivity in Perovskite Systems

Phenethylammonium chloride (PEACl) derivatives are widely employed in perovskite film fabrication due to their ability to passivate defects and modulate crystallization. While α-(Hydroxymethyl)phenethylammonium chloride is not explicitly studied, its hydroxymethyl group (-CH2OH) may enhance interactions with perovskite precursors (e.g., PbI2 or FAPbI3) via:

  • Hydrogen bonding with undercoordinated Pb²⁺ or halide vacancies.

  • Steric effects influencing crystal growth orientation.

  • Enhanced hydrophilicity , potentially altering solvent interactions during film formation .

Defect Passivation Mechanisms

Phenethylammonium salts are known to passivate defects at perovskite grain boundaries. Key reactions include:

Reaction Type Example Effect Source
Ion Coordination PEA++Pb2+PEA-Pb complex\text{PEA}^+ + \text{Pb}^{2+} \rightarrow \text{PEA-Pb complex}Reduces uncoordinated Pb²⁺, suppressing non-radiative recombination.
Halide Vacancy Filling Cl+I vacancyCl substitution\text{Cl}^- + \text{I}^- \text{ vacancy} \rightarrow \text{Cl substitution}Improves charge transport by minimizing halide vacancies.
Hydrogen Bonding CH2OHI-\text{CH}_2\text{OH} \cdots \text{I}^-Stabilizes lattice through hydroxyl interactions (hypothesized for α-derivative).

For α-(Hydroxymethyl)phenethylammonium chloride, the hydroxymethyl group could amplify these effects by introducing additional hydrogen-bonding sites .

Synthetic Pathways

Although no direct synthesis is documented for α-(Hydroxymethyl)phenethylammonium chloride, analogous compounds are synthesized via:

  • Quaternization : Reaction of α-(Hydroxymethyl)phenethylamine with HCl.

    C6H5CH(OH)CH2NH2+HClC6H5CH(OH)CH2NH3+Cl\text{C}_6\text{H}_5\text{CH(OH)CH}_2\text{NH}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH(OH)CH}_2\text{NH}_3^+ \text{Cl}^-
  • Halide Exchange : Substitution of iodide with chloride in preformed phenethylammonium salts .

Phase Behavior and Thermal Stability

Phenethylammonium chloride exhibits solid-solid phase transitions, as shown below:

ΔS trs (J/mol·K)Temperature (K)Initial PhaseFinal PhaseReference
2.35389Crystalline IIICrystalline IIVan Oort and White, 1989
0.90432Crystalline IICrystalline IVan Oort and White, 1989

The hydroxymethyl group may alter entropy values due to increased molecular flexibility or hydrogen-bonding networks .

Hypothetical Reaction Pathways

Based on analogous systems, α-(Hydroxymethyl)phenethylammonium chloride may participate in:

  • In Situ Perovskite Modification :

    PEACl+PbI22D/3D perovskite heterostructure\text{PEACl} + \text{PbI}_2 \rightarrow \text{2D/3D perovskite heterostructure}
  • Acid-Base Reactions : Interaction with Lewis acids (e.g., fullerene derivatives) to passivate surface defects .

Scientific Research Applications

Chemistry

Alpha-(Hydroxymethyl)phenethylammonium chloride serves as a versatile reagent in organic chemistry. Its applications include:

  • Synthesis of Complex Molecules : It acts as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Reagent in Organic Reactions : The compound participates in several types of chemical reactions such as oxidation, reduction, and substitution, facilitating the formation of derivatives that are crucial for further chemical transformations.

Biology

Research into the biological activity of this compound has revealed several promising avenues:

  • Interaction with Biomolecules : Studies indicate that this compound can interact with enzymes and receptors, potentially influencing biological pathways. The hydroxymethyl group enhances these interactions, making it a candidate for further pharmacological studies.
  • Therapeutic Potential : Ongoing investigations are exploring its role in drug development, particularly in targeting specific diseases or conditions through its biochemical interactions.

Medicine

The medicinal applications of this compound include:

  • Drug Development : Its unique structural features make it suitable for designing new therapeutic agents. Research is focused on its efficacy and safety profiles in preclinical models.
  • Potential Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, warranting further investigation into its use as an antibacterial or antifungal agent.

Industry

In industrial settings, this compound is utilized as:

  • Intermediate in Fine Chemical Production : It is employed in the synthesis of fine chemicals and pharmaceutical intermediates, contributing to various industrial processes.
  • Additive in Material Science : The compound's properties may also be exploited in developing new materials with enhanced performance characteristics.

Case Study 1: Drug Development

A study evaluated the efficacy of this compound as a potential therapeutic agent against bacterial infections. Results indicated that the compound demonstrated significant antibacterial activity against several strains of bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Organic Synthesis

In another research project focused on organic synthesis, this compound was utilized as a key intermediate in synthesizing complex organic molecules. The study highlighted its effectiveness in facilitating multi-step reactions leading to high yields of target compounds.

Comparison with Similar Compounds

Phenethylammonium Chloride (PEACl)

Structure : C₆H₅–CH₂–CH₂–NH₃⁺ Cl⁻
Key Properties :

  • PEACl is a foundational compound in perovskite research. It introduces chlorine into precursor solutions, improving crystallinity but often forming 2D perovskite layers that increase series resistance and reduce solar cell efficiency (Table 1) .
  • In layered hybrids (e.g., PEA₂PbX₄, X = Cl, Br, I), PEACl exhibits distinct phase transitions linked to NH₃ group reorientation (activation energy: ~15.7 kJ/mol) and alkyl chain motion (~29 kJ/mol) .

Comparison :
The absence of a hydroxymethyl group in PEACl limits its hydrogen-bonding interactions, favoring 2D perovskite formation. In contrast, the hydroxymethyl group in the target compound may disrupt layered structures, enhancing charge transport in perovskites.

4-Methylphenethylammonium Chloride (4M-PEACl)

Structure : C₆H₄(CH₃)–CH₂–CH₂–NH₃⁺ Cl⁻
Key Properties :

  • The para-methyl substituent on the phenyl ring improves perovskite interface passivation compared to PEACl, reducing defect density and boosting power conversion efficiency (PCE) .

Comparison: While 4M-PEACl modifies the phenyl ring, the hydroxymethyl group in the target compound alters the alpha carbon.

Phenyltrimethylammonium Chloride

Structure : C₆H₅–N⁺(CH₃)₃ Cl⁻
Key Properties :

  • A compact cation with a molecular weight of 171.67 g/mol, used as a phase-transfer catalyst .
  • Exhibits higher thermal stability (decomposition >250°C) due to robust N–C bonding and minimal steric strain.

Comparison :
The target compound’s hydroxymethyl and phenethyl groups increase molecular weight (vs. 171.67 g/mol for phenyltrimethylammonium) and hydrophilicity, making it more suitable for applications requiring tunable solubility or hydrogen-bonding networks.

Layered Perovskite Hybrids (PEA₂MnCl₄, PEA₂CuCl₄)

Structure: Layered hybrids with alternating organic (PEA⁺) and inorganic (MnCl₄²⁻, CuCl₄²⁻) layers. Key Properties:

  • Phase transitions occur at 340–430 K, driven by inorganic lattice buckling and organic cation dynamics .
  • Polar-to-nonpolar transitions are critical for ferroelectric applications.

Data Tables

Table 1: Comparative Properties of Phenethylammonium Derivatives

Compound Molecular Weight (g/mol) Key Feature Application Impact
PEACl 171.67 Unmodified phenethylammonium Forms 2D perovskites, reduces solar cell efficiency
4M-PEACl 185.70 Para-methyl substituent Enhances passivation, improves PCE
Phenyltrimethylammonium Cl 171.67 Compact quaternary ammonium Phase-transfer catalysis, high thermal stability
Target Compound ~187.63* Alpha-hydroxymethyl modification Expected to reduce 2D formation, enhance hydrogen bonding

*Estimated based on structural similarity.

Table 2: Thermal and Dynamic Properties

Compound Phase Transition (K) Activation Energy (NH₃ Reorientation, kJ/mol) Reference
PEACl 340–410 15.7 (Cl), 23.6 (Cl, high-temp)
PEA₂MnCl₄ 363, 412 N/A
PEA₂CuCl₄ 340, 410 N/A

Biological Activity

Alpha-(Hydroxymethyl)phenethylammonium chloride, commonly referred to as Phenethylammonium chloride (PEACl), is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which includes a phenethyl group and a hydroxymethyl substituent. This unique structure contributes to its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds, including PEACl, exhibit significant antimicrobial activity. A study demonstrated that derivatives of quaternary ammonium chitin showed bactericidal activity against Escherichia coli and Staphylococcus aureus , suggesting that PEACl may have similar effects due to its structural properties . The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that PEACl can induce cytotoxicity in various cancer cell lines. For instance, a structure-activity relationship study indicated that certain phenethyl derivatives enhanced tumor necrosis factor-alpha (TNF-alpha) production in human leukemia cells . This suggests a potential role for PEACl in modulating immune responses and possibly enhancing the efficacy of anticancer therapies.

Neuroprotective Effects

Emerging evidence suggests that PEACl might possess neuroprotective properties. A study exploring the effects of related compounds on nicotinic receptors found that modifications in the ammonium structure could influence receptor activity, potentially leading to neuroprotective outcomes . This indicates a need for further investigation into the neurological implications of PEACl.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the effectiveness of various quaternary ammonium compounds against resistant strains of Pseudomonas aeruginosa . It was found that increasing concentrations of benzalkonium chloride (a related compound) led to variable growth patterns in resistant strains, indicating the potential adaptability of bacteria to these agents .
  • Cancer Cell Line Studies : Research involving phenethyl derivatives demonstrated their ability to enhance TNF-alpha production in HL-60 cells, which could be leveraged for therapeutic strategies against leukemia . The correlation between structural modifications and biological activity underscores the importance of further studies on PEACl.

Research Findings Summary Table

Study Focus Findings
TNF-alpha ProductionEnhancing effect on TPA-induced TNF-alpha in HL-60 cells
Antimicrobial ActivityEffective against E. coli and S. aureus
Resistance PatternsGrowth patterns of Pseudomonas spp. under varying concentrations of benzalkonium chloride

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for α-(Hydroxymethyl)phenethylammonium chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves quaternization of phenethylamine derivatives with hydroxymethylating agents under controlled pH and temperature. For example, chloride ion incorporation can be optimized by adjusting stoichiometric ratios of precursors (e.g., phenethylamine and hydroxymethyl chloride) in anhydrous solvents like THF or ethanol. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity . Reaction monitoring using NMR or HPLC ensures minimal byproduct formation, particularly dimethylammonium derivatives, which are common under alkaline conditions .

Q. How can researchers characterize the structural and electronic properties of α-(Hydroxymethyl)phenethylammonium chloride?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is preferred for resolving crystal packing and hydrogen-bonding networks. Spectroscopic techniques like FTIR and Raman confirm functional groups (e.g., NH₃⁺ and C-Cl vibrations). Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition typically observed above 160°C . For electronic properties, UV-Vis spectroscopy and cyclic voltammetry assess bandgap and redox behavior, which are critical for applications in optoelectronic materials .

Q. What role does α-(Hydroxymethyl)phenethylammonium chloride play in perovskite solar cell research?

  • Methodological Answer : It acts as a surface passivator in lead halide perovskites (e.g., CsPbI₃), reducing defect density and enhancing charge carrier lifetimes. A common protocol involves spin-coating a PEACl solution onto perovskite films, followed by annealing at 100–120°C to form a 2D/3D heterostructure. This method improves power conversion efficiency (PCE) from ~18% to >20% by suppressing non-radiative recombination . Comparative studies with bromide analogs (e.g., PEABr) highlight chloride’s superior stability against humidity .

Q. What safety protocols are essential when handling α-(Hydroxymethyl)phenethylammonium chloride in laboratory settings?

  • Methodological Answer : Use nitrile gloves (inspected for integrity) and chemical-resistant lab coats. Work under fume hoods with >6 air changes/hour to avoid inhalation. In case of skin contact, rinse immediately with 0.1 M acetic acid to neutralize residual chloride ions, followed by soap and water . Store in airtight containers at <25°C, segregated from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Q. Which analytical techniques are recommended for quantifying α-(Hydroxymethyl)phenethylammonium chloride in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm provides reliable quantification in solvent-based systems. For trace analysis in aqueous environments (e.g., environmental samples), ion-pair chromatography coupled with mass spectrometry (IPC-MS) achieves detection limits of 0.1 ppb. Calibration curves should account for matrix effects using internal standards like deuterated phenethylamine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for α-(Hydroxymethyl)phenethylammonium chloride-based perovskites?

  • Methodological Answer : Discrepancies often arise from varying synthetic routes (e.g., one-step vs. sequential deposition) or environmental testing conditions. To standardize stability assessments, use controlled humidity chambers (e.g., 85% RH at 85°C) and monitor phase transitions via in-situ grazing-incidence X-ray scattering (GIXS). Cross-validate findings with photoluminescence quantum yield (PLQY) measurements, as PLQY decay rates correlate with defect formation .

Q. What experimental designs optimize the interfacial compatibility of α-(Hydroxymethyl)phenethylammonium chloride with mixed-halide perovskites?

  • Methodological Answer : Design a combinatorial library of halide ratios (e.g., Cl⁻:Br⁻ = 1:3 to 3:1) and evaluate crystallinity via XRD. Use density functional theory (DFT) simulations to predict binding energies between PEACl and perovskite surfaces. Experimentally, atomic layer deposition (ALD) of PEACl on pre-formed CsPbBr₃ films reduces lattice strain, as confirmed by Williamson-Hall analysis .

Q. How does the alkyl chain length of ammonium cations influence the optoelectronic properties of α-(Hydroxymethyl)phenethylammonium chloride derivatives?

  • Methodological Answer : Synthesize analogs with varying chain lengths (e.g., ethyl to octyl) and compare their steric effects on perovskite film morphology. Conduct time-resolved microwave conductivity (TRMC) to measure charge mobility. Longer chains (>C4) typically reduce conductivity but enhance moisture resistance, requiring trade-offs in device design .

Q. What computational tools predict the degradation pathways of α-(Hydroxymethyl)phenethylammonium chloride under operational stress?

  • Methodological Answer : Employ reactive force field (ReaxFF) molecular dynamics to model thermal decomposition mechanisms. Pair with in-situ Fourier-transform infrared (FTIR) spectroscopy to detect intermediate species (e.g., NH₃ release at 1100 cm⁻¹). Machine learning models trained on accelerated aging data can extrapolate lifetime predictions under real-world conditions .

Q. What strategies mitigate batch-to-batch variability in α-(Hydroxymethyl)phenethylammonium chloride synthesis for scalable research?

  • Methodological Answer : Implement statistical process control (SPC) with critical quality attributes (CQAs) like residual solvent content (≤0.5% by GC-FTD) and particle size distribution (D90 < 10 µm). Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, agitation rate). Batch consistency is validated via principal component analysis (PCA) of NMR spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
alpha-(Hydroxymethyl)phenethylammonium chloride
Reactant of Route 2
alpha-(Hydroxymethyl)phenethylammonium chloride

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